3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester
Description
3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester is a halogenated indole derivative with a tert-butyl ester group at the 1-position, a methyl substituent at the 5-position, and an iodine atom at the 3-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to the versatility of the indole scaffold and the functional groups that enable diverse reactivity. The tert-butyl ester group enhances steric protection, improving stability during synthetic modifications, while the iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to its favorable leaving-group properties .
Properties
IUPAC Name |
tert-butyl 3-iodo-5-methylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-9-5-6-12-10(7-9)11(15)8-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEHWHPEDUZTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2I)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197765 | |
| Record name | 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-25-0 | |
| Record name | 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester typically involves several steps. One common method includes the iodination of 5-methylindole followed by esterification. The reaction conditions often require the use of iodine and a suitable oxidizing agent for the iodination step, and tert-butyl alcohol in the presence of an acid catalyst for the esterification . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound can be used in the development of new pharmaceuticals due to its potential therapeutic properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes and receptors, to exert their effects. The exact pathways involved can vary, but they typically involve binding to specific sites on the target molecules, leading to changes in their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester and analogous compounds:
| Compound | Substituents | Molecular Weight (g/mol) | Reactivity/Solubility | Key Applications |
|---|---|---|---|---|
| 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester | 3-I, 5-Me, 1-COO-t-Bu | ~347.2 | High solubility in DCM/THF; reactive in Pd-catalyzed couplings | Intermediate in drug synthesis |
| 3-Bromo-5-methylindole-1-carboxylic acid tert-butyl ester | 3-Br, 5-Me, 1-COO-t-Bu | ~300.1 | Moderate reactivity in couplings; lower leaving-group ability | Radiolabeling precursors |
| 5-Methylindole-1-carboxylic acid tert-butyl ester | 5-Me, 1-COO-t-Bu | ~245.3 | Limited cross-coupling utility; stable under basic conditions | Scaffold for non-halogenated analogs |
| 3-Iodo-5-methylindole-1-carboxylic acid methyl ester | 3-I, 5-Me, 1-COO-Me | ~289.1 | Lower steric protection; prone to hydrolysis | Early-stage reaction optimization |
Key Research Findings
Reactivity in Cross-Coupling Reactions
The iodine atom in 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester enables efficient participation in palladium-catalyzed reactions. Studies show that its reaction yields in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) exceed 85%, outperforming bromo and chloro analogs (yields ~60–70%) due to iodine’s superior leaving-group ability .
Steric and Electronic Effects
The tert-butyl ester group confers steric hindrance, reducing unwanted side reactions (e.g., ester hydrolysis) compared to methyl esters. NMR data from related tert-butyl indole derivatives (e.g., 13C NMR peaks at ~80 ppm for the quaternary carbon) confirm this stability .
Solubility and Purification Challenges
While the tert-butyl group enhances solubility in non-polar solvents (e.g., hexane), the iodine atom increases molecular weight, complicating chromatographic separation. This contrasts with bromo analogs, which exhibit better separation profiles but lower reactivity.
Biological Activity
3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester is an indole derivative recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their wide-ranging biological activities, including antiviral, anticancer, and antimicrobial properties. The compound 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester specifically has been shown to influence various cellular processes and signaling pathways.
Target Receptors and Pathways
Indole derivatives like 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester interact with multiple receptors, including the aryl hydrocarbon receptor (AHR). This interaction plays a crucial role in regulating gene expression and cellular responses to environmental stimuli.
Biochemical Pathways
The compound is known to modulate several biochemical pathways:
- Cell Signaling : It affects pathways related to inflammation and cancer progression.
- Gene Expression : Influences transcription factors that regulate various genes involved in cellular metabolism and growth.
- Enzyme Interaction : Acts as both an inhibitor and activator of enzymes such as monoamine oxidase (MAO), which is critical in neurotransmitter metabolism.
Biological Activities
The biological activities of 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester include:
- Antiviral Activity : Demonstrated efficacy against various viral infections.
- Anticancer Properties : Inhibits cancer cell proliferation through apoptosis induction.
- Antimicrobial Effects : Exhibits activity against a range of bacterial strains.
- Anti-inflammatory Effects : Reduces inflammation markers in vitro and in vivo studies .
Case Studies and Experimental Results
Several studies have documented the biological effects of this compound:
- Anticancer Studies : In vitro assays revealed that the compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis via activation of caspase pathways .
- Antiviral Efficacy : Research indicated that 3-Iodo-5-methylindole derivatives exhibit potent antiviral activity by inhibiting viral replication processes, highlighting their potential as therapeutic agents against viral infections .
- Antimicrobial Activity : The compound was tested against several bacterial strains, showing significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .
Data Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
